![molecular formula C20H12FN3O2S B2361205 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 1326859-94-2](/img/no-structure.png)
3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic heterocycle consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted with a 2-fluorophenyl group, a benzonitrile group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidine core, along with the attached 2-fluorophenyl, benzonitrile, and methyl groups. The presence of these groups would likely influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidine core and the attached groups. The fluorophenyl and benzonitrile groups might be susceptible to nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the nitrile group could affect its polarity and solubility .
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure allows for multiple points of reactivity, making it suitable for cross-coupling reactions and as a precursor for synthesizing various boronic esters. These esters are pivotal in Suzuki-Miyaura coupling, a widely used reaction to form carbon-carbon bonds .
Medicinal Chemistry
In medicinal chemistry, this compound’s core structure is explored for its potential as an antitubercular agent . Derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity. The modifications at the C-4 position of the 7-deazapurine ring are particularly crucial for optimizing the drug-like properties .
Catalysis
The compound’s ability to undergo transformations makes it valuable in catalysis research. It can be used in protodeboronation reactions, which are essential for removing boron moieties from molecules after certain synthetic steps. This is particularly important in the development of new catalytic methods for organic transformations .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile involves the condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid to form 2-(2-fluorophenyl)thiophene-3-carboxaldehyde. This intermediate is then reacted with urea and acetic anhydride to form 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine. The final step involves the reaction of this intermediate with benzyl cyanide to form the desired compound.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-thiophenecarboxylic acid", "urea", "acetic anhydride", "benzyl cyanide" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid in the presence of a base such as potassium carbonate to form 2-(2-fluorophenyl)thiophene-3-carboxaldehyde.", "Step 2: Reaction of 2-(2-fluorophenyl)thiophene-3-carboxaldehyde with urea and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine.", "Step 3: Reaction of 3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with benzyl cyanide in the presence of a base such as potassium carbonate to form 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile." ] } | |
Numéro CAS |
1326859-94-2 |
Formule moléculaire |
C20H12FN3O2S |
Poids moléculaire |
377.39 |
Nom IUPAC |
3-[[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H12FN3O2S/c21-15-6-1-2-7-16(15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-5-3-4-13(10-14)11-22/h1-10H,12H2 |
Clé InChI |
OQUBXWNWGUVSDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



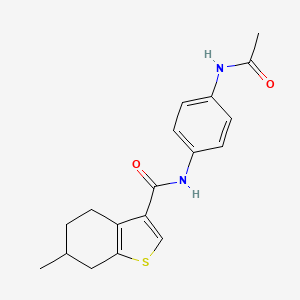
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)
![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)
![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)
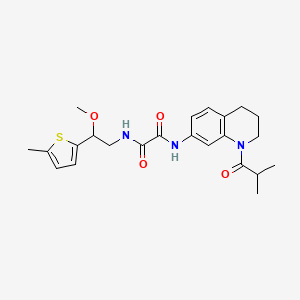
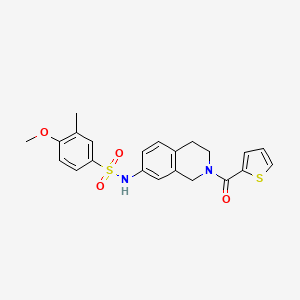
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one](/img/structure/B2361135.png)
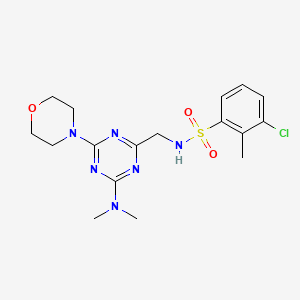

![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)

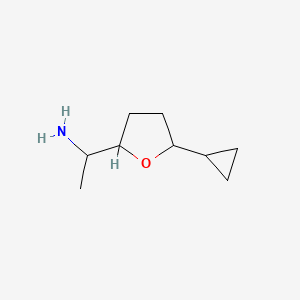
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)